molecular formula C14H16N2O3 B13679538 2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione

2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B13679538
M. Wt: 260.29 g/mol
InChI Key: KUCDEHRBENETSA-UHFFFAOYSA-N
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Description

2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that is of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for scale-up, such as using continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine-1,4-dione: A simpler analog without the benzyl and hydroxy groups.

    2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione: Similar structure but lacks the hydroxy group.

Uniqueness

2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and hydroxy groups can enhance its reactivity and potential biological activity compared to its simpler analogs .

Properties

IUPAC Name

2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-11-6-12-14(19)15(9-13(18)16(12)8-11)7-10-4-2-1-3-5-10/h1-5,11-12,17H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCDEHRBENETSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)N(CC2=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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